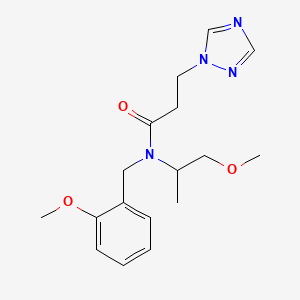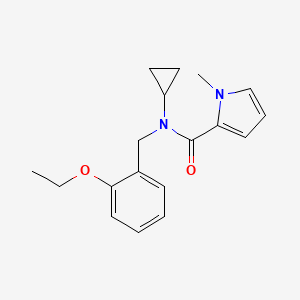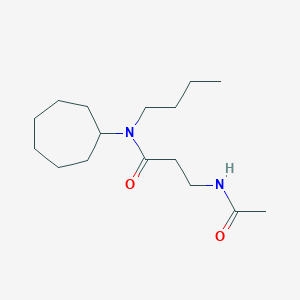![molecular formula C17H25N3O4 B5903261 N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)
N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a critical role in the regulation of protein degradation pathways within cells.
Mécanisme D'action
MLN4924 exerts its effects through the inhibition of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like modifier that plays a critical role in the regulation of protein degradation pathways within cells. The inhibition of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide by MLN4924 leads to the accumulation of NEDD8 conjugates and subsequent activation of the CRL complex. This results in the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MLN4924 has been shown to have potent anti-cancer effects in preclinical studies. It has been demonstrated to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including breast, prostate, and lung cancer. MLN4924 has also been shown to have synergistic effects with other chemotherapeutic agents, such as cisplatin and gemcitabine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MLN4924 is its specificity for N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide inhibition. This allows for the selective targeting of the CRL complex and subsequent degradation of oncogenic proteins. However, one limitation of MLN4924 is its potential toxicity, as it has been shown to induce DNA damage and cell cycle arrest in normal cells as well.
Orientations Futures
For research on MLN4924 include the development of more potent and selective inhibitors of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide, as well as the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the potential use of MLN4924 in combination with other chemotherapeutic agents warrants further investigation.
Méthodes De Synthèse
MLN4924 is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of MLN4924 involves the reaction of 2-methoxyaniline with 3-bromo-3-oxopropionic acid ethyl ester. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the oxazinane ring. The final step involves the reaction of the oxazinane intermediate with N-(propargyloxycarbonyl) glycine to form MLN4924.
Applications De Recherche Scientifique
MLN4924 has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide by MLN4924 leads to the accumulation of NEDD8 conjugates and subsequent activation of the cullin-RING E3 ubiquitin ligase (CRL) complex. This results in the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth and proliferation.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-[3-(oxazinan-2-yl)propanoylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-23-15-7-3-2-6-14(15)19-17(22)8-10-18-16(21)9-12-20-11-4-5-13-24-20/h2-3,6-7H,4-5,8-13H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHYNLVFIAFUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCNC(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide](/img/structure/B5903192.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-5-ethyl-N-(2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B5903203.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)
![N-cycloheptyl-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B5903236.png)
![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903238.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine](/img/structure/B5903254.png)

amino]butan-1-ol](/img/structure/B5903276.png)
amino]butan-1-ol](/img/structure/B5903290.png)
![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![4-[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5903299.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(methylthio)benzyl]urea trifluoroacetate](/img/structure/B5903300.png)